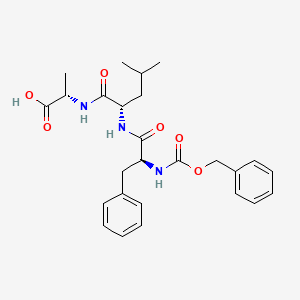

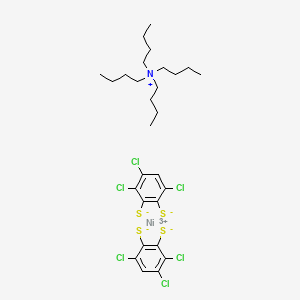

![molecular formula C11H9ClO2S B1458749 Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-73-8](/img/structure/B1458749.png)

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

説明

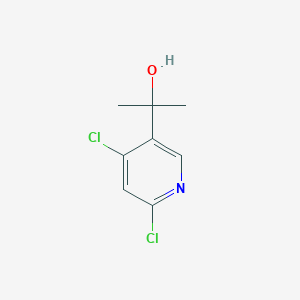

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9ClO2S . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H9ClO2S/c1-6-8-4-3-7 (12)5-9 (8)15-10 (6)11 (13)14-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 240.71 .科学的研究の応用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate, have been identified as compounds with significant potential in anticancer therapy. They are known to exhibit a range of pharmacological properties, with some showing effectiveness in inhibiting cancer cell growth .

Organic Synthesis: Intermediate for Drug Development

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various drugs, leveraging its thiophene core to create molecules with desired therapeutic effects .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. Their unique properties contribute to the development of high-performance semiconductors used in various electronic devices .

Pharmaceutical Applications: Anti-inflammatory and Antimicrobial

The thiophene nucleus is central to the structure of many drugs with anti-inflammatory and antimicrobial properties. Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate can be a key ingredient in the synthesis of such drugs .

Agrochemicals: Pesticide and Herbicide Synthesis

As an intermediate in agrochemicals, this compound is used in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Dyestuff Industry: Synthesis of Dyes

In the dyestuff industry, thiophene derivatives are used to synthesize dyes that offer a variety of colors and properties for textiles and other materials .

Safety and Hazards

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is classified as Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P273 (Avoid release to the environment) and P501 (Dispose of contents/container to an approved waste disposal plant) .

将来の方向性

Thiophene and its derivatives, including “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESJJOKEOXAERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

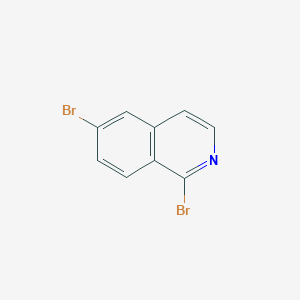

![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)

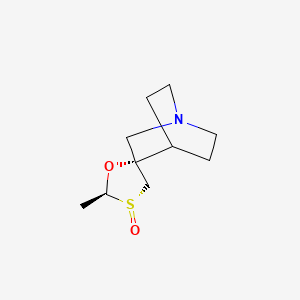

![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)

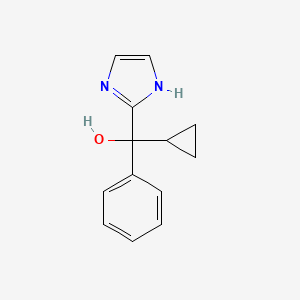

![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)